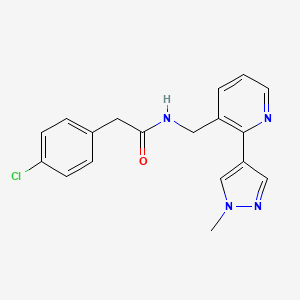

2-(4-chlorophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide

Description

2-(4-Chlorophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide is a heterocyclic acetamide derivative featuring a 4-chlorophenyl group, a pyridine ring substituted with a 1-methylpyrazole moiety, and a methylene-linked acetamide chain. Similar compounds in the evidence demonstrate insecticidal, antifungal, and enzyme inhibitory activities, which may inform hypotheses about its applications .

Properties

IUPAC Name |

2-(4-chlorophenyl)-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN4O/c1-23-12-15(11-22-23)18-14(3-2-8-20-18)10-21-17(24)9-13-4-6-16(19)7-5-13/h2-8,11-12H,9-10H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAGMWYUALUZEJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide typically involves multi-step organic reactions. The starting materials may include 4-chlorobenzylamine, 1-methyl-1H-pyrazole, and 3-pyridinecarboxaldehyde. The synthesis can be carried out through the following steps:

Formation of Intermediate: The reaction between 4-chlorobenzylamine and 3-pyridinecarboxaldehyde in the presence of a suitable catalyst to form an intermediate Schiff base.

Reduction: The Schiff base is then reduced to form the corresponding amine.

Acylation: The final step involves the acylation of the amine with acetic anhydride to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Physicochemical Properties

Key Insights and Implications

Substituent Effects : The 4-chlorophenyl group is common in insecticidal agents (e.g., Fipronil derivatives), but the target compound’s pyridine-pyrazole hybrid may confer unique pharmacokinetic properties, such as improved blood-brain barrier penetration .

Synthetic Accessibility : Carbodiimide-mediated coupling () and cycloaddition reactions () are viable routes for analogs, though yields and purity depend on steric and electronic factors.

Activity Trends : Pyrazole derivatives with electron-withdrawing groups (e.g., –CN, –Cl) exhibit enhanced bioactivity, while triazole-containing analogs () may offer better metabolic stability .

Structural Flexibility : Crystal structure data () highlight the role of hydrogen bonding and dihedral angles in solubility and crystallinity, which are critical for formulation .

Biological Activity

The compound 2-(4-chlorophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide is a pyrazole-based derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapeutics and kinase inhibition. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 357.79 g/mol. The compound features a 4-chlorophenyl moiety, a pyrazole ring, and a pyridine derivative, which contribute to its pharmacological properties.

Research indicates that compounds containing pyrazole and pyridine structures often exhibit kinase inhibition properties. Kinases play crucial roles in various cellular processes, including cell signaling and metabolism. The inhibition of specific kinases can lead to reduced tumor growth and proliferation in cancer cells.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of pyrazole derivatives. For instance:

- A study reported that pyrazole compounds demonstrated significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer), SF-268 (glioma), and NCI-H460 (lung cancer) with IC values as low as 3.79 µM for MCF7 cells .

| Compound | Cell Line | IC (µM) |

|---|---|---|

| Example A | MCF7 | 3.79 |

| Example B | SF-268 | 12.50 |

| Example C | NCI-H460 | 42.30 |

Kinase Inhibition

The compound's structure suggests it may inhibit kinases involved in cancer progression. For example:

- A derivative with a similar structure was found to inhibit Aurora-A kinase with an IC value of 0.16 µM, demonstrating strong potential as an anticancer agent .

Case Studies

- Study on Pyrazole Derivatives : A recent study synthesized various pyrazole derivatives, including those related to our compound, and assessed their cytotoxic effects on cancer cell lines. The results indicated that several derivatives exhibited significant growth inhibition, highlighting the importance of structural modifications in enhancing biological activity .

- Mechanistic Insights : Research into the mechanism revealed that these compounds could induce apoptosis in cancer cells through the activation of specific signaling pathways associated with cell death .

Q & A

Q. What are the key synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, including substitution, reduction, and condensation. For example:

- Substitution : Alkaline conditions facilitate nucleophilic displacement of halides (e.g., 3-chloro-4-fluoronitrobenzene reacting with pyridinemethanol derivatives) .

- Reduction : Iron powder in acidic conditions reduces nitro groups to amines, requiring precise pH control to avoid side reactions .

- Condensation : Amide bond formation with cyanoacetic acid or similar reagents under condensing agents (e.g., EDC/HCl), where temperature (20–40°C) and solvent polarity (e.g., DMF) critically affect yield . Key factors : Reaction time (6–24 hours), solvent choice (polar aprotic vs. chlorinated), and catalyst loading (5–10 mol%) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing purity and structure?

- NMR : 1H/13C NMR confirms substituent positions (e.g., chlorophenyl protons at δ 7.2–7.8 ppm; pyrazole methyl at δ 3.8 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]+ at m/z 396.1) and fragmentation patterns .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% target peak area) .

- IR : Amide C=O stretch at ~1650 cm⁻¹ and aromatic C-Cl at 750 cm⁻¹ .

Q. How do halogen atoms and heterocyclic moieties influence reactivity and biological interactions?

- 4-Chlorophenyl : Enhances lipophilicity (logP ~2.8) and stabilizes π-π stacking with protein targets (e.g., kinase active sites) .

- Pyrazole-Pyridine Core : Facilitates hydrogen bonding (N-H···O) and chelation with metal ions (e.g., Zn²⁺ in enzymes) .

- Electron-withdrawing effects : Chlorine increases electrophilicity, promoting interactions with nucleophilic residues (e.g., cysteine thiols) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Assay standardization : Compare IC50 values under consistent conditions (e.g., ATP concentration in kinase assays) .

- Purity validation : Use orthogonal methods (HPLC + MS) to rule out impurities >2% .

- Structural analogs : Test derivatives (e.g., fluorophenyl vs. chlorophenyl) to isolate substituent effects . Example : A study found conflicting cytotoxicity (HeLa cells: IC50 5 µM vs. 12 µM), resolved by identifying residual DMSO (>0.1%) as an interference factor .

Q. What computational modeling approaches predict interactions with biological targets?

- Molecular docking : AutoDock Vina or Glide to model binding to kinases (e.g., EGFR), prioritizing poses with ΔG < -8 kcal/mol .

- MD simulations : GROMACS for stability analysis (RMSD <2 Å over 100 ns) to assess target engagement .

- QSAR : Hammett constants (σ) for chlorophenyl correlate with inhibitory potency (R² = 0.89 in kinase screens) .

Q. What strategies optimize pharmacokinetic properties through structural modifications?

- Solubility : Introduce polar groups (e.g., -OH at pyridine C4) to reduce logP from 3.1 to 2.3 .

- Metabolic stability : Replace labile methyl groups with trifluoromethyl (t1/2 in liver microsomes increases from 15 to 45 min) .

- Bioavailability : PEGylation of the acetamide chain enhances oral absorption (AUC0–24h from 500 to 1200 ng·h/mL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.